1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, fluoro, pyridinyl, and dihydrochromeno-pyrrole-dione moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated sites, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Fluorinated aromatic compounds: These compounds contain fluorine atoms attached to aromatic rings and are studied for their unique chemical and biological properties.
Dichlorophenyl derivatives: These compounds feature dichlorophenyl groups and are used in various applications, including as intermediates in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H11Cl2FN2O3 |
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Molecular Weight |
441.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-7-fluoro-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H11Cl2FN2O3/c23-14-6-4-11(9-15(14)24)19-18-20(28)13-10-12(25)5-7-16(13)30-21(18)22(29)27(19)17-3-1-2-8-26-17/h1-10,19H |
InChI Key |
WNDHLPYMBVOIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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